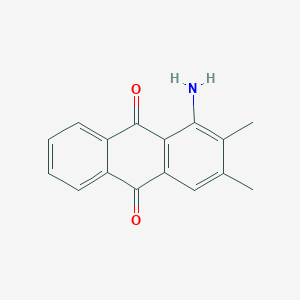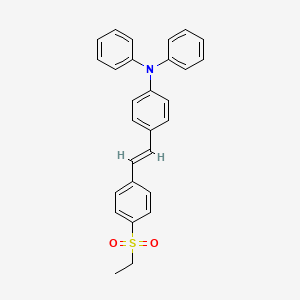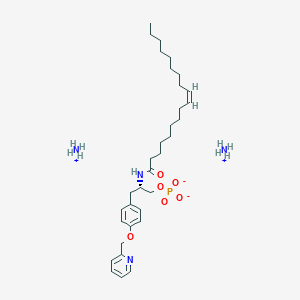
Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate is a complex organic compound that features a combination of an ammonium group, an enamide, a pyridine ring, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate typically involves multiple steps:
Formation of the Enamide: The enamide can be synthesized through the reaction of an octadec-9-enoic acid derivative with an appropriate amine under dehydrating conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated phenyl compound.
Phosphorylation: The final step involves the phosphorylation of the compound using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enamide and pyridine moieties.
Reduction: Reduction reactions can target the double bond in the enamide group.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Saturated amides.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Agriculture: Potential use as a component in agrochemicals.
Cosmetics: Applications in the formulation of skincare products.
作用機序
The mechanism by which Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl sulfate
- Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl nitrate
Uniqueness
Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphate group, in particular, may enhance its solubility and reactivity compared to similar compounds with different anions.
特性
分子式 |
C33H57N4O6P |
|---|---|
分子量 |
636.8 g/mol |
IUPAC名 |
diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate |
InChI |
InChI=1S/C33H51N2O6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33(36)35-31(28-41-42(37,38)39)26-29-21-23-32(24-22-29)40-27-30-19-17-18-25-34-30;;/h9-10,17-19,21-25,31H,2-8,11-16,20,26-28H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9-;;/t31-;;/m0../s1 |
InChIキー |
LJGDSLPLEQGNPI-CPTKBVEHSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


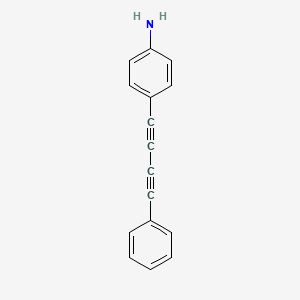
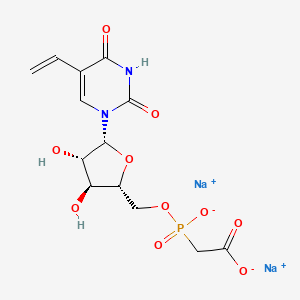
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)
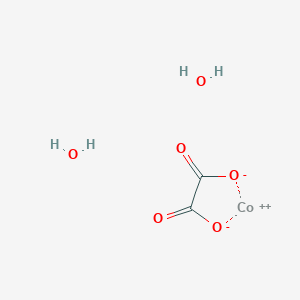
![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
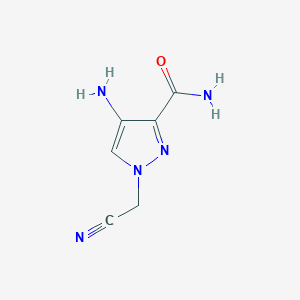
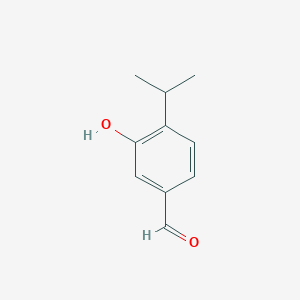
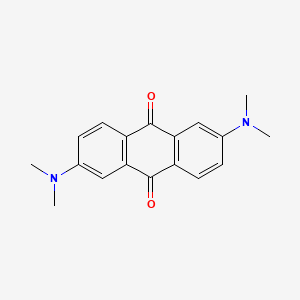
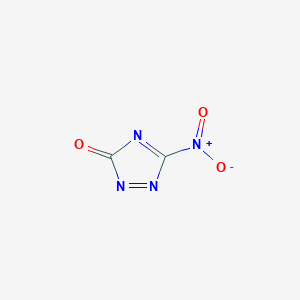
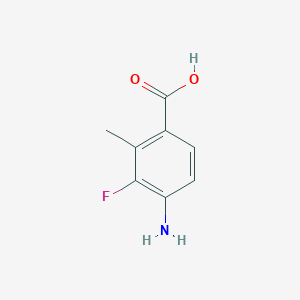
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
